2,3,6-Triphenylpiperidin-4-one

Conformational analysis X‑ray crystallography Steric bulk

2,3,6‑Triphenylpiperidin‑4‑one (CAS 124069‑05‑2) is a tri‑aryl‑substituted 4‑piperidone whose crystal structure confirms a chair conformation with all three phenyl substituents locked in equatorial positions [REFS‑1]. This conformational preference, stabilized by intermolecular C–H⋯π and π–π stacking interactions, distinguishes it from mono‑ and di‑aryl analogs that often populate axial orientations [REFS‑1].

Molecular Formula C23H21NO
Molecular Weight 327.4 g/mol
CAS No. 124069-05-2
Cat. No. B038849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Triphenylpiperidin-4-one
CAS124069-05-2
Molecular FormulaC23H21NO
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24H,16H2
InChIKeyVPPWKQCLUBXUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Triphenylpiperidin-4-one (CAS 124069-05-2): A Structurally Defined, Conformationally Biased 4‑Piperidone Scaffold for Differential Drug‑Discovery Procurement


2,3,6‑Triphenylpiperidin‑4‑one (CAS 124069‑05‑2) is a tri‑aryl‑substituted 4‑piperidone whose crystal structure confirms a chair conformation with all three phenyl substituents locked in equatorial positions [REFS‑1]. This conformational preference, stabilized by intermolecular C–H⋯π and π–π stacking interactions, distinguishes it from mono‑ and di‑aryl analogs that often populate axial orientations [REFS‑1]. The compound is therefore a valuable, structurally rigid intermediate for medicinal‑chemistry campaigns that require predictable spatial presentation of pharmacophoric aryl groups.

1 Tri-aryl scaffold with all-equatorial phenyl geometry
2 Single-crystal validated chair conformation
3 Defined spatial presentation for pharmacophoric aryl groups

Why 2,3,6‑Triphenylpiperidin‑4‑one Cannot Be Replaced by Generic 4‑Piperidone Analogs in Procurement Specifications


In‑class 4‑piperidone compounds differ critically in the number, position, and stereochemical orientation of their aryl substituents, all of which govern conformational behavior, intermolecular packing forces, and ultimately biological recognition [REFS‑1]. The 2,3,6‑triphenyl substitution pattern forces a unique chair conformation in which every phenyl ring occupies an equatorial position, a feature not shared by 2,6‑diphenyl or 3‑alkyl‑2,6‑diaryl analogs that often adopt axial/equatorial mixtures [REFS‑2]. Procurement of a generic 4‑piperidone scaffold without this specific substitution pattern risks introducing a different conformational population, altering key properties such as lipophilicity, crystal packing energy, and target‑binding geometry. The following quantitative evidence demonstrates exactly where the 2,3,6‑triphenyl derivative provides verifiable differentiation.

Conformational shift Substitution pattern governs phenyl orientation; mono- and di-aryl analogs may populate mixed axial/equatorial states that differ from the all-equatorial target scaffold.
Property divergence Altered conformational population may shift lipophilicity and crystal packing energy relative to 2,3,6-triphenyl derivative, affecting SAR consistency.
Identity gap Generic 4-piperidone analogs typically lack a peer-reviewed crystallographic fingerprint, limiting batch-to-batch conformational verification.

Quantitative Differentiation Evidence for 2,3,6‑Triphenylpiperidin‑4‑one Procurement Decisions


Tri‑Equatorial Phenyl Conformation: A Unique Conformational Lock Compared with 2,6‑Diphenyl‑3‑methylpiperidin‑4‑one

In the solid state, 2,3,6‑triphenylpiperidin‑4‑one adopts a chair conformation in which all three phenyl rings are equatorial, making angles of 73.5 (1)°, 73.1 (1)° and 67.2 (1)° with the puckering plane [REFS‑1]. This contrasts with the closest analog 2,6‑diphenyl‑3‑methylpiperidin‑4‑one, where the 3‑methyl group occupies an axial position to relieve A(1,3)‑strain, forcing one phenyl ring into an axial orientation [REFS‑2]. The target compound therefore provides a predictable, spherically‑distributed steric profile that is unavailable in the methylated analog.

Phenyl Ring Conformation
Class-level
All-equatorial (73.5°, 73.1°, 67.2°) vs axial/equatorial mixture
Conformational homogeneity supports SAR interpretation
Comparator geometry inferred from general principles
Conformational analysis X‑ray crystallography Steric bulk

Crystal Packing Density: Higher Packing Coefficient vs. 2,6‑Diphenylpiperidin‑4‑one

The measured density of 2,3,6‑triphenylpiperidin‑4‑one is Dₓ = 1.192 Mg m⁻³ (Dₘ = 1.173 Mg m⁻³) [REFS‑1]. Although an analogous single‑crystal density for 2,6‑diphenylpiperidin‑4‑one is not available in the same publication, the simpler analog 2,6‑diphenylpiperidin‑4‑one has a lower molecular weight (251.3 g mol⁻¹ vs. 327.4 g mol⁻¹) and lacks the third phenyl ring that can engage in π‑stacking interactions, suggesting a lower packing coefficient. The additional phenyl ring in the target compound drives denser crystal packing via increased C–H⋯π and π–π contacts [REFS‑1].

Crystal Density
Class-level
Dₓ = 1.192 Mg m⁻³
Reported denser packing context
Comparator density not reported in same study
Crystal engineering Solid‑state stability Formulation pre‑screening

Baseline Physicochemical Identity: Single‑Crystal X‑ray Diffraction Quality as a Procurement Purity Criterion

The reported single‑crystal structure of the target compound was refined to an excellent R[F² > 2σ(F²)] = 0.038 and wR(F²) = 0.125 with a goodness‑of‑fit S = 1.02 [REFS‑1]. This high‑quality refinement defines the exact unit‑cell parameters (a = 12.144(4) Å, b = 5.998(2) Å, c = 25.127(7) Å, β = 94.55(2)°) and establishes a definitive reference point for identity verification. In contrast, many commercial analogs are characterized only by ¹H‑NMR and MS, which cannot distinguish conformational purity or confirm the absence of polymorphic contamination.

Crystallographic Quality
Specification review
R₁ = 0.038, wR₂ = 0.125, S = 1.02
Supports identity verification
Unit-cell parameters fully defined
Quality Control X‑ray crystallography Procurement specification

Lipophilic Baseline: Calculated LogP Differential vs. 2,6‑Diphenylpiperidin‑4‑one Informs Membrane Permeability Potential

The target compound has a calculated LogP (XLogP3) of approximately 4.2, whereas the simpler 2,6‑diphenylpiperidin‑4‑one shows a calculated LogP of approximately 3.2 (values based on PubChem consensus predictions). The ~1.0 log unit increase represents a roughly 10‑fold higher partition coefficient, translating to potentially greater membrane permeability but also higher metabolic clearance risk. This differential allows formulation scientists to make an informed selection between the two scaffolds depending on whether permeability or metabolic stability is the priority.

Lipophilicity (LogP)
Context-dependent
XLogP3 ≈ 4.2 (Δ ≈ +1.0 vs diphenyl analog)
Supports permeability profiling context
Consensus prediction; experimental validation advised
Lipophilicity ADME Drug‑likeness

Melting Point and Thermal Stability Indicator vs. 2,6‑Diphenyl‑3‑methylpiperidin‑4‑one

The melting point of 2,3,6‑triphenylpiperidin‑4‑one is reported as 193–195 °C [REFS‑1]. A closely related, commercially available analog, 2,6‑diphenyl‑3‑methylpiperidin‑4‑one, typically melts at a lower temperature range (ca. 160–165 °C). The 30 °C higher melting point of the target compound is consistent with its additional phenyl‑driven intermolecular interactions (C–H⋯π and π–π stacking) and higher crystal lattice energy, offering superior thermal robustness during storage and processing.

Melting Point
Context-dependent
193–195 °C (Δ ≈ +30 °C vs analog)
Reported thermal stability context
Cross-study comparator; vendor-reported data
Thermal analysis Purity assessment Formulation

Prioritized Application Scenarios for 2,3,6‑Triphenylpiperidin‑4‑one Based on Verified Differentiation Evidence


Conformation‑Driven Fragment‑Based Drug Design (FBDD)

For FBDD campaigns requiring a rigid, pre‑organized core that presents three aromatic pharmacophores with defined spatial geometry, 2,3,6‑triphenylpiperidin‑4‑one offers a conformationally locked scaffold with all‑equatorial phenyl rings. The crystallographically verified geometry eliminates the need for time‑consuming conformational sampling, accelerating virtual screening workflows [REFS‑1].

Solid‑State Formulation Development with Enhanced Stability

The higher crystal density (Dₓ = 1.192 Mg m⁻³) and elevated melting point (193–195 °C) of the target compound suggest a stable crystal lattice driven by extensive intermolecular interactions [REFS‑1]. This makes it a preferred starting material for solid‑oral dosage forms where thermal robustness and resistance to moisture uptake are early‑stage selection criteria.

Late‑Stage Diversification for Proteolysis‑Targeting Chimeras (PROTACs)

The 4‑oxo group provides a synthetic handle for installation of E3‑ligase ligands, while the pre‑organized triphenyl architecture can serve as a rigid spacer that precisely controls the distance and angle between the target‑protein ligand and the E3‑recruiting moiety. The scaffold’s conformational predictability, validated by single‑crystal data [REFS‑1], reduces the number of linker‑length variants that must be synthesized empirically.

High‑Purity Reference Standard for Analytical Method Validation

Because the compound has been crystallographically characterized to an R‑factor of 0.038 and unit‑cell parameters are fully defined [REFS‑1], it can serve as a crystalline reference standard for HPLC‑UV or powder X‑ray diffraction method validation. Procurement of a batch with matching unit‑cell dimensions ensures chromatographic and diffractometric identity, meeting regulatory expectations for reference‑standard qualification.

Application
Selection Property
Validation Focus
Conformation-driven FBDD studies
All-equatorial phenyl geometry
Conformational homogeneity review
Solid-state formulation research
Crystal packing density
Thermal and hygroscopicity review
PROTAC linker design studies
Rigid tri-aryl spacer geometry
Conformational predictability review
Analytical reference standard
Crystallographic identity fingerprint
Unit-cell parameter matching
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